Methylene blue
Overview
Description
Methylene blue is an organic chloride salt with a formula C16H18ClN3S. It is also known as Methylthioninium chloride or Swiss Blue . It is a thiazine dye with antioxidant, cardioprotective properties, antimalarial, and an antidepressant . It appears as a solid, odorless, dark green powder that yields a blue solution when dissolved in water .
Synthesis Analysis
Methylene blue is commercially synthesized by the oxidation of N, N-dimethyl-phenylenediamine with sodium dichromate (Na2Cr2O7) in the presence of sodium thiosulfate (Na2S2O3), followed by further oxidation in the presence of N, N-dimethylaniline . It has also been found to be used in photochemical reactions, utilizing visible light as a source of renewable energy to develop suitable catalytic routes involving both single-electron transfer (SET) and energy transfer (EnT) pathways .Molecular Structure Analysis
Methylene blue has a molecular formula of C16H18ClN3S . It is a basic aniline dye with three imine groups, one at the central position in between two rings (C7–N19) and the other two are at the side of the ring (C11–N20, C1–N21). All the three N atoms of the dye possess sp2 hybridization .Chemical Reactions Analysis
Methylene blue has shown potential to be used in photochemical reactions. This readily available dye utilizes visible light as a source of renewable energy to develop suitable catalytic routes involving both single-electron transfer (SET) and energy transfer (EnT) pathways . It has been found that methylene blue could kill cancer cells in vitro or a laboratory setting by disrupting mitochondria, the energy-producing structures within cells .Physical And Chemical Properties Analysis
Methylene blue is soluble in glycerol, water, chloroform, glacial acetic acid, and ethanol. It is slightly soluble in pyridine and insoluble in ethyl ether, oleic acid, and Xylene . It has a melting point of approximately 100 to 110 °C .Scientific Research Applications
Photodynamic Therapy
Methylene Blue (MB) has significant roles in microbiology and pharmacology, especially in photodynamic therapy (PDT). It shows promising results in treating various cancerous and non-cancerous diseases, like basal cell carcinoma, Kaposi's Sarcoma, and melanoma, with low toxicity and no side effects. The effectiveness of MB in PDT is attributed to its fundamental photophysical, photochemical, and photobiological characteristics (Tardivo et al., 2005).
Neuroprotection and Mitochondrial Function
MB has garnered interest for its role in neuroprotection and enhancing mitochondrial function. It reroutes electrons in the mitochondrial electron transfer chain, increasing complex IV activity and promoting mitochondrial activity. This property positions MB as a promising therapeutic for a range of neurodegenerative disorders. Studies show its efficacy in conditions like stroke, Alzheimer’s disease, and traumatic brain injury (Tucker, Lu, & Zhang, 2018).
Molecular Actions in the Nervous System
MB's modulation of the cGMP pathway and its physicochemical properties make it effective in various neurological applications. Its benefits in Alzheimer's disease and memory improvement are notable. The diverse cellular and molecular targets of MB, dictated by its redox chemistry and light spectrum characteristics, are significant in neurological research (Oz, Lorke, Hasan, & Petroianu, 2011).
Antiviral Properties
Recent research highlights MB's potent antiviral activity against viruses like SARS-CoV-2 and H1N1 influenza virus, even without UV-activation. This finding is crucial in exploring MB as a preventive and therapeutic agent for viral infections (Cagno et al., 2021).
Neuropsychiatric Disorders
MB has shown promise in treating neuropsychiatric disorders due to its antidepressant, anxiolytic, and neuroprotective properties. Its role in stabilizing mitochondrial function and the resulting effects on reducing residual symptoms in bipolar disorder are particularly significant (Alda, 2019).
Environmental Applications
MB is also being researched for environmental purposes, such as the adsorption of dyes from aqueous solutions. Studies have focused on synthesizing materials like Uio-66 MOFs for effective MB adsorption, highlighting its potential in environmental cleanup and pollution control (Mohammadi et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWCBBOMKCUKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150645-86-6, 39612-13-0 | |
Record name | Poly(methylene blue) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023296 | |
Record name | Methylene blue | |
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Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |
Record name | Methylene blue | |
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URL | https://haz-map.com/Agents/1026 | |
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Solubility |
In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |
Record name | Methylene blue | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
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Vapor Pressure |
0.00000013 [mmHg] | |
Record name | Methylene blue | |
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URL | https://haz-map.com/Agents/1026 | |
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Mechanism of Action |
* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase. | |
Record name | Methylene blue | |
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Record name | Methylene blue | |
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Impurities |
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |
Record name | Methylene blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methylene Blue | |
Color/Form |
Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |
CAS RN |
61-73-4, 7220-79-3, 97130-83-1 | |
Record name | Methylene blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |
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Record name | Methylene blue | |
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Record name | Methylene blue | |
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Record name | methylene blue | |
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Record name | methylene blue | |
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Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |
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Record name | Methylene blue | |
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Record name | Methylthioninium chloride | |
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Record name | METHYLENE BLUE ANHYDROUS | |
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Record name | Methylene blue | |
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Melting Point |
100-110 °C (decomposes) | |
Record name | Methylene blue | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09241 | |
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Record name | Methylene blue | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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